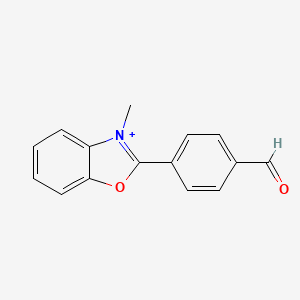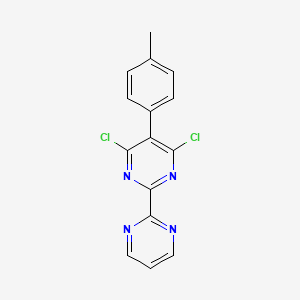
4,6-Dichloro-5-(4-methylphenyl)-2,2'-bipyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine: is a heterocyclic compound that belongs to the class of pyrimidines. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 4-methylphenyl group at position 5 on the pyrimidine ring. The bipyrimidine structure indicates the presence of two pyrimidine rings connected by a single bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine typically involves the reaction of 4,6-dichloro-5-methylpyrimidine with 4-methylphenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to achieve high yields .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: The bipyrimidine structure allows for further functionalization through coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- N-oxides or dihydropyrimidines depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and materials science .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anticancer, antimicrobial, and antiviral agent. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable scaffold for drug discovery .
Industry: The compound is used in the development of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for applications in electronics and photonics .
Wirkmechanismus
The mechanism of action of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of enzymes by binding to their active sites or allosteric sites. It can also interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific biological target and the context of its application .
Vergleich Mit ähnlichen Verbindungen
4,6-Dichloro-5-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine.
4,6-Dichloro-5-phenylpyrimidine: Similar structure but lacks the methyl group on the phenyl ring.
4,6-Dichloro-5-(4-methoxyphenyl)pyrimidine: Similar structure with a methoxy group instead of a methyl group on the phenyl ring.
Uniqueness: 4,6-Dichloro-5-(4-methylphenyl)-2,2’-bipyrimidine is unique due to its bipyrimidine structure, which provides additional sites for functionalization and potential biological activity. The presence of the 4-methylphenyl group enhances its lipophilicity and may improve its interaction with hydrophobic pockets in biological targets .
Eigenschaften
CAS-Nummer |
394204-91-2 |
|---|---|
Molekularformel |
C15H10Cl2N4 |
Molekulargewicht |
317.2 g/mol |
IUPAC-Name |
4,6-dichloro-5-(4-methylphenyl)-2-pyrimidin-2-ylpyrimidine |
InChI |
InChI=1S/C15H10Cl2N4/c1-9-3-5-10(6-4-9)11-12(16)20-15(21-13(11)17)14-18-7-2-8-19-14/h2-8H,1H3 |
InChI-Schlüssel |
NXAZDHPTLBQEAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N=C2Cl)C3=NC=CC=N3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14238386.png)


![1H-1,2,4-Triazole, 1-[phenyl(5-phenyl-4-isoxazolyl)methyl]-](/img/structure/B14238406.png)
![2-[Phenyl(1H-pyrrol-3-yl)methyl]-1H-pyrrole](/img/structure/B14238415.png)
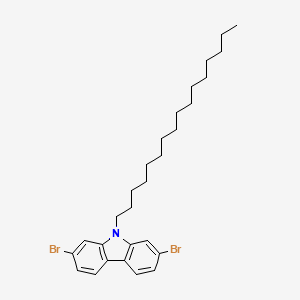
![[5-(1-Phenylindazol-3-YL)furan-2-YL]methanol](/img/structure/B14238422.png)
![1H-Imidazo[4,5-D][1,2,5]thiadiazolo[3,4-B]pyridine](/img/structure/B14238425.png)
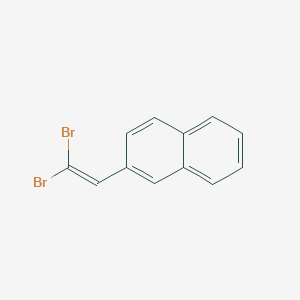

![N-[4-(3,5-Dimethylphenyl)-5-(2,6-dimethyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14238455.png)
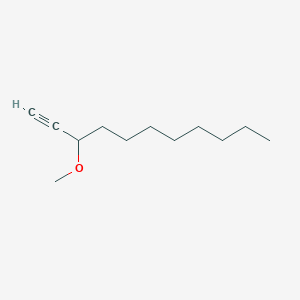
![Methanamine, N-[[1-(4-chlorophenyl)cyclobutyl]methylene]-](/img/structure/B14238477.png)
